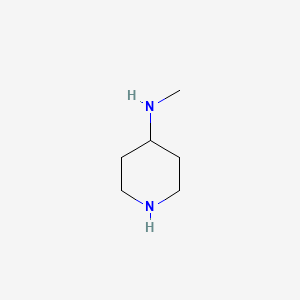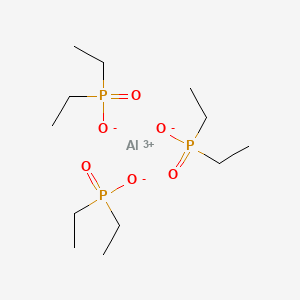
二乙基膦酸铝
概述
描述
Aluminum diethylphosphinate is a chemical compound with the formula Al(C4H10O2P)3. It is a white powder known for its excellent flame-retardant properties. This compound is widely used in engineering plastics, such as polyamides, polyesters, thermosets, and elastomers, due to its ability to enhance flame resistance without compromising the material’s mechanical properties .
科学研究应用
Aluminum diethylphosphinate has a wide range of applications in scientific research and industry:
Biology and Medicine: While its primary use is in materials science, its flame-retardant properties can be beneficial in medical devices and equipment that require stringent fire safety standards.
Industry: It is extensively used in the electronics industry for components such as switches, plugs, and structural parts.
作用机制
Target of Action
Aluminum Diethylphosphinate primarily targets polymers, particularly those that are highly flammable such as polyamides, polyesters, thermosets, and elastomers . The compound acts as a flame retardant, contributing to the charring of the polymer matrix, thereby protecting the substrate against heat and oxygen attack .
Mode of Action
The mode of action of Aluminum Diethylphosphinate involves both the gas phase and the condensed phase. In the condensed phase, Aluminum Diethylphosphinate contributes to the formation of a condensed phase of non-flammable liquid diaphragm, which coats the surface of the combustion to insulate the air, achieving a flame retardant effect .
Biochemical Pathways
The biochemical pathways affected by Aluminum Diethylphosphinate involve the thermal degradation of the polymer. The compound decomposes to form volatile diethyl phosphinic acid and an aluminum phosphate residue, which acts as a barrier for fuel and heat transport . This process results in the formation of a stable char layer that acts as a physical barrier to prevent the heat and oxygen from entering the matrix during combustion .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Aluminum Diethylphosphinate, we can discuss its thermal stability and how it affects its bioavailability in the target material. The compound has high thermal stability , which means it can withstand high temperatures without breaking down until it reaches a temperature above 300°C . This property is crucial for its effectiveness as a flame retardant in various high-temperature applications.
Result of Action
The result of Aluminum Diethylphosphinate’s action is the enhanced flame retardancy of the target material. It lowers the initial decomposition temperature and increases the char residual of the material . In the presence of Aluminum Diethylphosphinate, the heat release rate and smoke density grade of the coatings are decreased significantly . This leads to improved fire safety performance of the material .
Action Environment
The action of Aluminum Diethylphosphinate is influenced by environmental factors such as temperature and the presence of oxygen. Its effectiveness as a flame retardant increases under high-temperature conditions due to its high thermal stability . Furthermore, the compound’s flame retardant properties can be enhanced by the presence of other flame retardant additives like melamine polyphosphate or melamine cyanurate . The compound’s action can also be influenced by the morphology of the flame retardant, which can be manipulated to achieve a balance between satisfactory flame retardancy and superior mechanical properties .
生化分析
Biochemical Properties
Its flame-retardant properties suggest that it may interact with certain enzymes, proteins, and other biomolecules in a way that inhibits combustion processes .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, Aluminum Diethylphosphinate has been shown to have high thermal stability This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminum diethylphosphinate typically involves the reaction of diethyl phosphinic acid with aluminum salts. One common method includes:
Mixing ammonium hypophosphite with an organic solvent: and adding a catalyst.
Introducing ethylene and hydrogen bromide gas: into the solution under controlled temperature and pressure conditions.
Adjusting the pH: of the resulting diethyl phosphinic acid solution and reacting it with an aluminum salt to form aluminum diethylphosphinate.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale manufacturing. For example, Clariant Chemicals has developed commercial production lines that ensure high purity and conversion rates while maintaining cost-effectiveness .
化学反应分析
Types of Reactions: Aluminum diethylphosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum phosphate and diethyl phosphinic acid.
Decomposition: At temperatures above 300°C, it decomposes to release volatile diethyl phosphinic acid and aluminum phosphate residue.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate can be used to oxidize aluminum diethylphosphinate.
High temperatures: are required for its decomposition.
Major Products:
相似化合物的比较
- Aluminum hypophosphite
- Aluminum diisobutylphosphinate
- Melamine polyphosphate
- Melamine cyanurate
Comparison:
- Aluminum hypophosphite has lower thermal stability and tends to produce toxic phosphine gas, making it less desirable compared to aluminum diethylphosphinate .
- Aluminum diisobutylphosphinate exhibits good thermal stability and high efficiency in flame-retarding polyamides but has a lower phosphorus content .
- Melamine polyphosphate and melamine cyanurate are often used in combination with aluminum diethylphosphinate to enhance flame-retardant properties .
Aluminum diethylphosphinate stands out due to its balanced performance in both the condensed and gas phases, making it a highly effective and versatile flame retardant.
属性
CAS 编号 |
225789-38-8 |
|---|---|
分子式 |
C4H11AlO2P |
分子量 |
149.08 g/mol |
IUPAC 名称 |
aluminum;diethylphosphinate |
InChI |
InChI=1S/C4H11O2P.Al/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |
InChI 键 |
GNQAGTIQCCWTSZ-UHFFFAOYSA-N |
SMILES |
CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3] |
规范 SMILES |
CCP(=O)(CC)O.[Al] |
Key on ui other cas no. |
225789-38-8 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


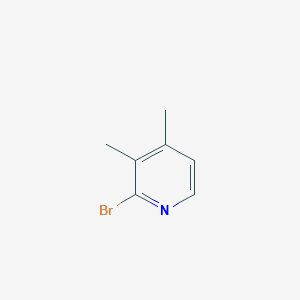
![6-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)
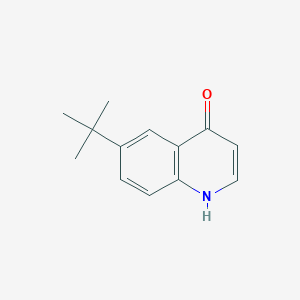

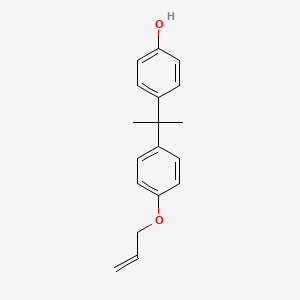
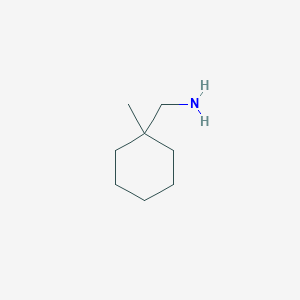
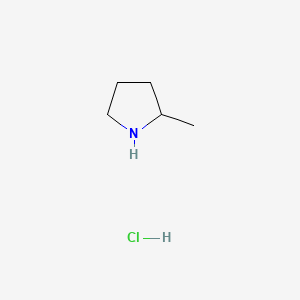
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)
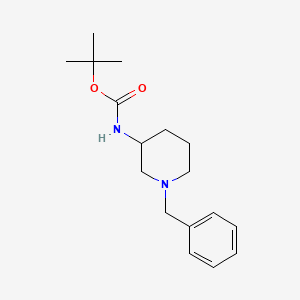
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)
